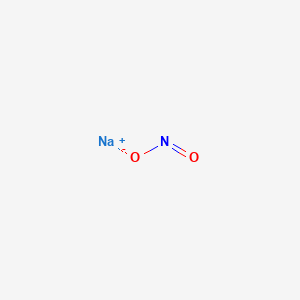

CID 24188564

Description

Properties

Key on ui mechanism of action |

There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens. To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis. ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/ The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin. For more Mechanism of Action (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page. |

|---|---|

CAS No. |

7632-00-0 |

Molecular Formula |

HNNaO2 |

Molecular Weight |

70.003 g/mol |

IUPAC Name |

sodium;nitrite |

InChI |

InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3); |

InChI Key |

ZAOCWQZQPKGTRN-UHFFFAOYSA-N |

Isomeric SMILES |

N(=O)[O-].[Na+] |

Canonical SMILES |

N(=O)[O-].[Na+] |

boiling_point |

Decomposes at 608 °F (NTP, 1992) 239 °F at 760 mmHg (USCG, 1999) |

Color/Form |

White, orthorhombic crystals White or slightly yellow granules, rods, or powder Slightly yellowish or white crystals, pellets, sticks or powde |

density |

2.17 at 68 °F (USCG, 1999) - Denser than water; will sink 1.32 at 60.8 °F (USCG, 1999) - Denser than water; will sink 2.17 2.2 g/cm³ |

melting_point |

520 °F (NTP, 1992) 30 °F (USCG, 1999) 271 °C No melting point; decomposes at 280 °C |

Other CAS No. |

7632-00-0 |

physical_description |

Sodium nitrite appears as a yellowish white crystalline solid. Noncombustible but will accelerate the burning of combustible material. If large quantities are involved in a fire or if the combustible material is finely divided, an explosion may result. If contaminated by ammonium compounds, spontaneous decomposition can occur and the resulting heat may ignite surrounding combustible material. Prolonged exposure heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. Used as a food preservative, and to make other chemicals. Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals. Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Dry Powder White crystalline powder or yellowish lumps White or slightly yellow hygroscopic solid; [Merck Index] HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. |

Pictograms |

Oxidizer; Acute Toxic; Environmental Hazard |

shelf_life |

Very slowly oxidizes to nitrate in air. Soln of sodium nitrite are unstable & should be prepared directly before use; cannot be dispensed in acidic vehicles |

solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether Slightly soluble in ethanol Sol in 1.5 parts cold, 0.6 parts boiling water. 84.8 g/100 g of water at 25 °C 0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA. Solubility in water, g/100ml at 20 °C: 82 |

Synonyms |

Nitrite, Sodium Sodium Nitrite |

Origin of Product |

United States |

Mechanistic Biochemistry of Sodium Nitrite in Biological Systems

Nitrite (B80452) as a Bioactive Nitrogen Oxide Precursor

The biological activity of nitrite stems from its ability to be reduced to nitric oxide (NO) and other reactive nitrogen species. This conversion is a critical regulatory mechanism, especially in conditions where oxygen levels are depleted, such as ischemia or hypoxia earthwormexpress.comnih.govnih.govresearchgate.net. Unlike the canonical L-arginine-NOS pathway for NO synthesis, which is oxygen-dependent, nitrite reduction pathways are often optimized under low oxygen and acidic conditions, enabling NO generation when it is most needed for cellular function and vasodilation nih.govannualreviews.orgnih.gov. This makes nitrite a key player in modulating physiological processes including cardiovascular function, cellular respiration, and redox signaling earthwormexpress.comnih.govresearchgate.netresearchgate.net.

Endogenous Nitrite Production and Metabolism in Mammalian Systems

Endogenous nitrite in mammalian systems arises from two primary pathways: the oxidation of nitric oxide (NO) and the reduction of dietary nitrate (B79036) earthwormexpress.comresearchgate.netnih.gov.

Oxidation of Endogenous NO: A significant proportion of plasma nitrite (estimated at 70–90% in humans and rodents) is derived from the one-electron oxidation of NO, which is constitutively produced via the L-arginine-NO pathway by nitric oxide synthases (NOS) nih.govacs.org. During inflammatory reactions or infections where inducible NOS (iNOS) expression increases, substantial amounts of NO are produced, leading to elevated plasma nitrate and nitrite levels nih.gov. The multicopper oxidase ceruloplasmin in plasma and cytochrome c oxidase (CcOX) in tissues can catalyze NO oxidation to nitrite earthwormexpress.com.

Reduction of Salivary Nitrate by Commensal Bacteria: Unlike prokaryotes, mammals largely lack efficient enzymatic machinery to reduce nitrate (NO3-) to nitrite (NO2-) nih.govcdc.gov. Consequently, a major source of endogenous nitrite relies on the enterosalivary circulation of dietary nitrate. Nitrate, particularly abundant in green leafy vegetables, is absorbed, concentrated in the salivary glands, and then secreted into the oral cavity. Here, facultative anaerobic bacteria possessing nitrate reductase activity reduce nitrate to nitrite earthwormexpress.comresearchgate.netannualreviews.orgnih.govnih.govcdc.govplos.orgwikipedia.org. This nitrite is subsequently swallowed and can be further metabolized in the acidic stomach or absorbed systemically annualreviews.org.

While the bacterial reduction pathway is dominant, some mammalian tissues also exhibit minor nitrate reductase activity, with enzymes like xanthine (B1682287) oxidoreductase (XOR) contributing to nitrite formation in the liver earthwormexpress.comcdc.gov.

Enzymatic Reduction Pathways to Nitric Oxide (NO)

Several enzymatic systems are capable of reducing nitrite to nitric oxide (NO), with their activity largely influenced by oxygen tension and pH earthwormexpress.comnih.govnih.govresearchgate.net. These "non-dedicated nitrite reductases" become particularly active under hypoxic and acidic conditions, providing a crucial alternative pathway for NO generation earthwormexpress.comunl.pt.

Heme-containing proteins, notably myoglobin (B1173299) (Mb) and hemoglobin (Hb), serve as significant nitrite reductases, especially under hypoxic and acidic conditions earthwormexpress.comnih.govnih.govacs.orgnih.govnih.gov.

Myoglobin (Mb): Deoxygenated myoglobin (deoxyMb) reduces nitrite to NO, producing metmyoglobin (metMb, Fe3+). This reaction is enhanced by decreased pH and is considered a more efficient nitrite reductase than isolated mitochondria nih.govnih.gov.

Reaction: NO2- + deoxyMb (Fe2+) + H+ → NO + metMb (Fe3+) + OH- nih.gov

Myoglobin's high oxygen affinity means it reduces nitrite efficiently even at very low oxygen tensions nih.gov. It also plays a role in promoting mitochondrial S-nitrosation, inhibiting complex I activity, and reducing reactive oxygen species (ROS) production, leading to cardioprotection nih.gov.

Hemoglobin (Hb): Deoxygenated hemoglobin (deoxyHb) also reduces nitrite to NO. The reaction rate is allosterically regulated by oxygen binding, with the R-state (high oxygen affinity) of hemoglobin increasing the rate of nitrite conversion to NO, a process termed R-state catalysis nih.gov. This unique chemistry allows hemoglobin to sense dropping oxygen and rising protons, linking it to vasodilator signaling nih.gov. The mechanism involves the formation of a methemoglobin-nitrite adduct (Hb-NO2•), which can react with NO to form dinitrogen trioxide (N2O3), an uncharged molecule that may diffuse out of the red blood cell and further form NO or S-nitrosothiols nih.govrichmond.edumdpi.com. S-nitrosothiol formation through nitrite reduction is observed in red blood cells and other tissues nih.gov.

Xanthine oxidoreductase (XOR), a molybdoenzyme, functions as a nitrite reductase under anaerobic or hypoxic conditions earthwormexpress.comnih.govunl.ptnih.govwikipedia.orgnih.govscielo.brresearchgate.net. Both its dehydrogenase (XD) and oxidase (XO) forms can catalyze this reaction.

Mechanism: XO reduces nitrite to NO at its molybdenum center, with NADH serving as a primary electron donor, or other reducing substrates like xanthine unl.ptnih.govnih.govwikipedia.orgdtic.mil. The reduction requires the molybdenum center to be in a reduced state unl.pt. Studies indicate that organic nitrite (R-O-NO) may be an initial product of XO-mediated organic nitrate reduction, which then reacts with thiols or ascorbate (B8700270) to generate NO or nitrosothiols nih.gov.

Relevance: This pathway is particularly relevant under low oxygen tensions and acidic pH, contributing to NO generation in tissues scielo.br.

Mitochondria, traditionally known for oxygen consumption, can also reduce nitrite to NO, especially during hypoxia earthwormexpress.comresearchgate.netnih.govtandfonline.comfrontiersin.orgresearchgate.net.

Sites of Reduction: The terminal complex of the electron transport chain, cytochrome c oxidase (complex IV), is a key mediator of mitochondrial nitrite reduction nih.govtandfonline.comfrontiersin.orgresearchgate.net. Complex III may also contribute to NO production by leaking electrons to nitrite, similar to superoxide (B77818) formation frontiersin.org.

Conditions: This nitrite reduction activity is enhanced under hypoxic and acidic conditions nih.govtandfonline.comfrontiersin.org. The process requires cytochrome c as a substrate for complex IV-dependent nitrite reduction and operates in the mitochondrial inner membrane nih.govresearchgate.net.

Physiological Impact: This pathway can contribute to NO production in various organisms, including mammals and plants, and may even lead to a limited amount of ATP production during anoxia tandfonline.comfrontiersin.org.

Non-Enzymatic Conversion and Reactivity of the Nitrite Anion

Beyond enzymatic pathways, the nitrite anion (NO2-) can undergo non-enzymatic conversion to NO, primarily through acid-catalyzed disproportionation reactions nih.govnih.govannualreviews.orgscielo.brresearchgate.netcore.ac.uk. This process is significantly favored by low pH and a reducing milieu scielo.brcore.ac.uk.

Acidic Conditions: In acidic environments, such as the stomach lumen (pH ~3), nitrite is readily converted to nitrous acid (HNO2), which can then disproportionate to form NO and other reactive nitrogen oxides like dinitrogen trioxide (N2O3) and nitrogen dioxide (NO2) annualreviews.orgnih.govresearchgate.netcore.ac.uk. The rate of NO formation can increase dramatically (e.g., 100-fold) when pH drops from 7.4 to 5.5 core.ac.uk.

Reducing Equivalents: The presence of biological reducing equivalents further enhances this non-enzymatic conversion core.ac.uk.

Formation of Bioactive Species: Dinitrogen trioxide (N2O3) formed from these reactions is a potent nitrosating species capable of diffusing and reacting with biological thiols to form S-nitrosothiols (RSNO), which are also NO donors and play a role in signaling nih.govresearchgate.netnih.govnih.govijbs.com. The nitrogen dioxide radical (NO2•) can also nitrate proteins under acidic conditions researchgate.net.

Physiological Relevance: This enzyme-independent NO generation can be a major source of NO, especially during prolonged ischemia and acidosis, surpassing the magnitude of NO generated by NOS under such conditions core.ac.uk. This mechanism was initially recognized in the stomach and mouth, where salivary nitrite is converted to NO under highly acidic conditions core.ac.uk.

Formation of Other Bioactive Nitrogen Species (e.g., S-Nitrosothiols)

Sodium nitrite can participate in the formation of other bioactive nitrogen species, notably S-nitrosothiols (RSNOs). In the acidic environment of the stomach, nitrite is converted into nitrous acid (HNO2), which is unstable and rapidly forms electrophilic species such as the nitrosonium ion (NO+) or dinitrogen trioxide (N2O3) mdpi.commdpi.comresearchgate.net. These species can then react with various biological substrates to form nitrosocompounds. Specifically, the nitrosonium ion (NO+) is a "soft" electrophile that preferentially reacts with sulfur, favoring S-nitrosation over N-nitrosation in the stomach mdpi.com.

S-nitrosothiols are molecules formed from the reaction between NO+ and a thiolate anion (RS−) mdpi.com. This S-nitrosation mechanism can be enhanced by antioxidants like ascorbate, leading to the generation of S-nitrosothiols mdpi.com. S-nitrosation of protein thiols can alter protein activity cam.ac.uk. Research has shown that while exposure to nitrite under normoxic conditions or ischemia alone results in minimal S-nitrosation of protein thiols, exposure to nitrite in conjunction with ischemia leads to extensive S-nitrosation across all cellular compartments cam.ac.uk. Several mitochondrial protein thiols exposed to the mitochondrial matrix are selectively S-nitrosated under these conditions, contributing to nitrite's beneficial effects on mitochondrial metabolism cam.ac.uk. S-nitrosothiols can also function as a nitric oxide (NO) reservoir, releasing NO as needed mdpi.com.

Hemoglobin-Nitrite Interactions and Methemoglobin Formation Kinetics

Sodium nitrite reacts with hemoglobin, particularly oxyhemoglobin, to form methemoglobin (MetHb), an oxidized form of hemoglobin nih.govcdc.govpatsnap.com. This reaction involves the oxidation of the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+) in methemoglobin cdc.govpatsnap.commemberclicks.net. The kinetics of this reaction are influenced by the concentration of reactants nih.gov. For instance, increasing the initial concentration of oxyhemoglobin at an unchanged sodium nitrite concentration accelerates the oxidation process, shortening the lag phase and increasing the rate of the fast phase nih.gov. The rate constant for the reaction between oxyhemoglobin and nitrite has been estimated to be 0.33 M−1s−1 nih.gov.

Different nitrites exhibit varying rates of hemoglobin oxidation. A comparison of the reaction rates for sodium nitrite, amyl nitrite, and nitroglycerin with oxyhemoglobin shows that sodium nitrite reacts approximately 300-fold faster than nitroglycerin researchgate.netum.es.

Table 1: Apparent Rate Constants for Hemoglobin Oxidation by Various Nitrites

| Oxidant | Mean Rate Constant (M⁻¹ min⁻¹) | Standard Error of the Mean (M⁻¹ min⁻¹) |

| Sodium Nitrite | 1.14 x 10⁴ | 2.04 x 10³ |

| Amyl Nitrite | 7.45 x 10⁴ | 1.31 x 10⁴ |

| Nitroglycerin | 3.50 x 10¹ | 1.65 x 10¹ |

Source: Adapted from researchgate.net

The reaction between nitrite and oxyhemoglobin also generates nitrogen dioxide (NO2), which appears during the propagation phase nih.gov. Hydrogen peroxide also plays a key role in the lag phase of this reaction nih.gov. Antioxidant systems, including small antioxidant molecules, proteins, and enzymes, may scavenge propagator species at physiological nitrite concentrations nih.gov.

Molecular Mechanism of Ferrous Iron Oxidation in Hemoglobin

The molecular mechanism of ferrous iron oxidation in hemoglobin by nitrite involves a two-electron reduction of bound oxygen to form hydrogen peroxide nih.gov. One electron is derived from the ferrous heme, and the other from nitrite, leading to the formation of ferric heme and nitrogen dioxide, respectively nih.gov. This process converts hemoglobin (Fe2+) to methemoglobin (Fe3+) cdc.govmemberclicks.netutoronto.ca. The ferric iron in methemoglobin is incapable of oxygen transport cdc.govmemberclicks.nethhs.gov.

Methemoglobin's Role in Cyanide Sequestration Dynamics

Methemoglobin plays a crucial role in the dynamics of cyanide sequestration, particularly in the context of cyanide poisoning treatment. Cyanide exerts its toxicity by binding rapidly and tightly to cytochrome a3, a component of the cytochrome c oxidase complex in mitochondria, thereby inhibiting cellular respiration and ATP synthesis patsnap.commemberclicks.nethhs.govresearchgate.netnih.govnih.gov.

Sodium nitrite is used as an antidote for acute cyanide poisoning, primarily by inducing methemoglobinemia patsnap.comhhs.govresearchgate.netnih.govwikipedia.orgmhmedical.comjkma.org. The methemoglobin produced has a high affinity for cyanide, preferentially binding to it over cytochrome a3 to form nontoxic cyanomethemoglobin patsnap.comutoronto.cahhs.govresearchgate.netnih.govwikipedia.orgmhmedical.com. This sequestration of cyanide by methemoglobin displaces cyanide from cytochrome oxidase, allowing aerobic metabolism to resume patsnap.comhhs.gov. The chemical reaction is: NaNO2 + Hemoglobin → Methemoglobin; HCN + Methemoglobin → Cyanomethemoglobin hhs.gov.

While methemoglobin generation is considered a primary mechanism for nitrite's antidotal effect against cyanide, nitrite can also undergo biotransformation to generate nitric oxide (NO), which may directly antagonize cyanide inhibition of cytochrome c oxidase nih.gov. Studies have shown that nitrite-generated NO can decrease cellular oxygen consumption and inhibit cytochrome c oxidase activity, and pretreatment with sodium nitrite can reverse cyanide-mediated inhibition of both oxygen consumption and cytochrome c oxidase activity nih.gov.

Nitrite's Influence on Cellular Respiration and Bioenergetics

Sodium nitrite significantly influences cellular respiration and bioenergetics through various mechanisms, particularly under hypoxic conditions. Nitrite can be reduced to nitric oxide (NO) by a number of mammalian nitrite reductase enzymes, including hemoglobin, myoglobin, and components of the mitochondrial electron transport chain nih.govahajournals.orgearthwormexpress.com. This NO generation is coupled to oxygen and pH gradients, being maximized in ischemic tissues ahajournals.org.

Nitrite has both acute and chronic effects on mitochondrial respiration ashpublications.org. In isolated mitochondria, nitrite's presence leads to nitric oxide production, improved mitochondrial integrity, increased ATP synthesis, and decreased production of reactive oxygen species (ROS) under hypoxia oup.comoup.com. Nitrite can also modulate mitochondrial function by nitrosylating cytochrome c oxidase and S-nitrosating complex I nih.gov.

Table 2: Effects of Nitrite on Pea Root Mitochondrial Function Under Hypoxia

| Parameter | Effect with Nitrite under Hypoxia | Reference |

| Nitric Oxide Production | Increased | oup.comoup.com |

| Mitochondrial Integrity | Improved | oup.comoup.com |

| Inner Mitochondrial Membrane Energization | Improved | oup.com |

| ATP Synthesis | Increased (>200%) | oup.comoup.com |

| Reactive Oxygen Species (ROS) Production | Decreased | oup.comoup.com |

| Lipid Peroxidation | Decreased | oup.comoup.com |

| Complex I and Supercomplex I + III2 Activities | Higher Levels and Activities | oup.com |

Source: Adapted from oup.comoup.com

Interference with Adenosine Triphosphate (ATP) Synthesis in Microorganisms

In microorganisms, the nitrite ion interferes with bacterial cell metabolic processes, inhibiting enzymes crucial for ATP synthesis, thereby hampering bacterial growth and reproduction patsnap.com. For instance, in Clostridium species, nitric oxide, generated from nitrite, can directly react with microbial proteins containing an iron-sulfur enzyme cluster (Fe-S-NO) mdpi.com. This interaction forms protein-bound dinitrosyl dithiolato iron complexes, and ferredoxin in Clostridium spp. is involved in ATP synthesis by these microorganisms in this Fe-S broad group mdpi.com. This Fe-S-NO mechanism is considered a primary factor in inhibiting the growth of Clostridium spp. mdpi.com.

Modulation of Mitochondrial Function and Oxygen Gradients

Nitrite plays a significant role in modulating mitochondrial function and regulating oxygen gradients, particularly in hypoxic and ischemic conditions. During hypoxia, nitrite is reduced to NO by deoxygenated myoglobin and nitrosylates the heme a3 at the binuclear center of complex IV (cytochrome c oxidase), inhibiting oxygen consumption nih.govnih.gov. This inhibition of oxygen consumption may contribute to the regulation of oxygen gradients and the modulation of exercise efficiency nih.govnih.gov. While reversible inhibition of respiration can occur without significantly impacting ATP generation due to a large "reserve capacity" of cytochrome c oxidase activity, prolonged inhibition can lead to ATP depletion nih.govnih.gov.

Under ischemia/reperfusion, nitrite is converted to a nitrosating species (potentially N2O3) and S-nitrosates complex I at reperfusion ahajournals.orgearthwormexpress.comnih.gov. This S-nitrosation leads to decreased reactive oxygen species (ROS) generation and inhibition of cytochrome c release, contributing to cytoprotection after ischemia/reperfusion ahajournals.orgearthwormexpress.comnih.gov. Nitrite also prevents the calcium-induced permeability pore opening, suggesting a mechanism for the prevention of apoptosis nih.gov. Studies indicate that nitrite selectively modulates mitochondria in ischemic tissues, allowing normal electron transfer in non-ischemic mitochondria nih.gov.

Nitrite can also regulate mitochondrial oxygen levels by promoting NO production, which, in turn, reversibly inhibits cytochrome oxidase (COX) at low oxygen concentrations, leading to a rise in the steady-state level of oxygen researchgate.net. This nitrite-nitric oxide pool is maintained as NO can be re-oxidized into nitrite chemically or by COX, preventing mitochondrial anoxia researchgate.net.

Pharmacological and Physiological Research of Sodium Nitrite

Neurological and Motor Function Research

Mechanistic Investigations in Skeletal Muscle Physiology

Sodium nitrite (B80452) has been investigated for its role in skeletal muscle physiology, particularly concerning its ability to enhance nitric oxide (NO) bioavailability and improve muscle function. Studies indicate that supplementation with sodium nitrite can increase exercising skeletal muscle blood flow and microvascular oxygen pressure (Po2mv) physiology.org. This improvement in oxygen supply to muscle tissue may be linked to the reduction of nitrite to NO, which is more efficient in low oxygen environments characteristic of contracting skeletal muscle gssiweb.orgnih.gov. This mechanism suggests that sodium nitrite can improve the efficiency of skeletal muscle contraction, potentially delaying fatigue gssiweb.orgnih.gov. For instance, a study in rats showed that direct application of sodium nitrite enhanced the blood-myocyte oxygen driving pressure in healthy skeletal muscle without compromising mean arterial pressure nih.gov.

Furthermore, sodium nitrite supplementation has been shown to improve motor function in aged animals, partly by ameliorating chronic, low-grade inflammation in skeletal muscle nih.gov. In middle-aged and older adults, sodium nitrite supplementation has been linked to improvements in knee flexor and extensor rate of torque development, suggesting an enhancement in muscle power output aging-us.com. These improvements in motor function are associated with changes in small metabolites related to lipid metabolism, inflammation, and oxidative stress, indicating that sodium nitrite influences metabolic pathways crucial for muscle health aging-us.com.

Table 1: Effects of Sodium Nitrite on Skeletal Muscle Parameters

| Parameter | Effect with Sodium Nitrite Supplementation | Reference |

| Exercising Skeletal Muscle Blood Flow | Increased | physiology.org |

| Skeletal Muscle Microvascular Po2 | Increased | physiology.orgnih.gov |

| Rate of Skeletal Muscle Force Development | Increased (especially in fast twitch fibers) | physiology.org |

| Motor Function (e.g., grip strength, locomotor activity, endurance) | Improved in aged mice | nih.gov |

| Knee Flexor/Extensor Rate of Torque Development | Improved in middle-aged and older adults | aging-us.com |

| Skeletal Muscle Inflammatory Cytokines (IL-1β, INF-γ, TNF-α) | Reduced in old mice | nih.gov |

Anti-inflammatory and Antioxidant Mechanisms

Sodium nitrite exhibits significant anti-inflammatory and antioxidant properties, primarily through its involvement in the nitrate-nitrite-nitric oxide pathway mdpi.comoup.com.

Role in Oxidative Stress Mitigation and Free Radical Neutralization

Sodium nitrite plays a crucial role in mitigating oxidative stress by acting as an antioxidant and neutralizing free radicals. It can delay the development of oxidative rancidity, particularly in meat products, by reacting with heme proteins and metal ions to neutralize free radicals through its byproduct, nitric oxide wikipedia.orgatamanchemicals.comnoahchemicals.com. This neutralization process terminates the cycle of lipid oxidation that leads to rancidity wikipedia.orgatamanchemicals.comnoahchemicals.com.

The nitrate-nitrite-NO pathway is recognized for its potential to control oxidative stress, with nitrite inhibiting vascular NADPH oxidase activity and reducing the synthesis of superoxide (B77818) radicals mdpi.commdpi.com. Studies have shown that treatment with sodium nitrite can produce an antioxidant effect in hypertensive animals and reduce markers of lipid oxidation mdpi.com. The ability of nitrate-nitrite-NO to mitigate oxidative stress markers suggests its potential in alleviating endothelial dysfunction mdpi.com.

Peroxynitrite Formation and Bacterial Stress Response

Nitrite contributes to oxidative stress in bacteria by serving as a precursor to peroxynitrite (ONOO-), a potent oxidant formed from the diffusion-controlled reaction of nitric oxide and superoxide researchgate.netacademie-agriculture.froup.comnih.gov. Peroxynitrite is capable of oxidizing and nitrating cellular components such as DNA, proteins, and lipids, causing significant bacterial stress researchgate.netoup.comnih.gov.

In cured meats, the nitrate-nitrite-peroxynitrite system enhances bacterial stress, particularly under low pH and very low partial pressure of oxygen conditions researchgate.netacademie-agriculture.fr. The effectiveness of nitrite as an antimicrobial agent against pathogenic bacteria, such as Clostridium botulinum, is influenced by factors including residual nitrite levels, pH, salt concentration, reductants, and iron content wikipedia.orgatamanchemicals.comresearchgate.netacademie-agriculture.fr. While inhibitory mechanisms are not fully understood, peroxynitrite formation and nitric oxide generation from nitrite are considered key aspects of its antibacterial activity researchgate.net.

Detoxification Pathways and Medical Countermeasures

Sodium nitrite is a critical medical countermeasure, particularly in the management of cyanide and hydrogen sulfide (B99878) poisoning.

Cyanide Poisoning Antagonism Mechanisms

Sodium nitrite is a primary component of cyanide antidote kits, used in combination with sodium thiosulfate (B1220275) to treat acute cyanide poisoning noahchemicals.comhhs.govresearchgate.netnih.gov. Its primary mechanism of action involves inducing methemoglobinemia hhs.govresearchgate.netnih.govnih.govoup.com. Nitrite oxidizes the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), producing methemoglobin (mHb) hhs.govnih.govnih.gov. Methemoglobin then has a high affinity for cyanide, sequestering it from cytochrome c oxidase (CcOX), the enzyme inhibited by cyanide in the mitochondria, thus allowing aerobic metabolism to resume hhs.govresearchgate.netnih.govoup.com. The formation of cyanmethemoglobin is considered a major mechanism for cyanide detoxification researchgate.netnih.gov.

Beyond methemoglobin formation, sodium nitrite can also undergo biotransformation to generate nitric oxide (NO) hhs.govnih.govoup.com. This NO can directly antagonize cyanide inhibition of CcOX by interacting with the binding of cyanide to the enzyme, thereby reversing its toxicity hhs.govnih.govoup.com. In vivo, the antagonism of cyanide by nitrite appears to be due to both methemoglobin generation and the direct displacement of cyanide from CcOX by NO hhs.govnih.gov. While methemoglobin formation has long been considered the sole antidotal mechanism, studies suggest that direct NO generation also plays a significant role, especially in cell models devoid of hemoglobin nih.govnih.govoup.com.

Hydrogen Sulfide Poisoning Management Strategies

Sodium nitrite is also employed in the management of hydrogen sulfide (H2S) poisoning noahchemicals.combasf.comtaylorandfrancis.comemdocs.netnih.gov. Similar to its role in cyanide poisoning, sodium nitrite induces methemoglobinemia, which is believed to increase hemoglobin's ability to bind H2S emdocs.netnih.gov. This aims to dissociate the H2S from mitochondrial enzymes and relocate it into the intravascular compartment taylorandfrancis.com.

While sodium nitrite is recommended for severe cases of H2S poisoning, its antidotal efficacy in this context has been a subject of some controversy, with some studies showing inconsistent results taylorandfrancis.comemdocs.netdelaware.gov. Supportive care, including oxygenation and mechanical ventilation, remains paramount in managing H2S exposure basf.comemdocs.netnih.gov. Methemoglobin levels should be monitored following sodium nitrite administration, ideally remaining below 30% emdocs.netnih.gov.

Compound Names and PubChem CIDs

Toxicological Research and Risk Assessment of Sodium Nitrite

Mechanisms of Acute Systemic ToxicityAcute systemic toxicity associated with sodium nitrite (B80452) primarily stems from its profound effects on oxygen transport within the body, leading to systemic hypoxia, metabolic acidosis, and cyanosis.

Methemoglobinemia-Induced Systemic HypoxiaThe principal mechanism of acute sodium nitrite toxicity is the induction of methemoglobinemiawikipedia.orgresearchgate.net. Sodium nitrite oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb)researchgate.netchemicalbook.comhhs.govnih.gov. Unlike normal hemoglobin, MetHb is incapable of reversibly binding and transporting oxygen to tissuesresearchgate.netchemicalbook.comhhs.govnih.gov. This conversion significantly reduces the blood's oxygen-carrying capacity, leading to systemic hypoxiawikipedia.orgchemicalbook.comremedypublications.comnih.govdrugs.com. Even at MetHb concentrations as low as 10-20% of total hemoglobin, symptoms of oxygen deprivation such as tachycardia and weakness may become evidentcdc.gov. Severe methemoglobinemia, often exceeding 70%, can be lethaldrugs.comcdc.gov.

When the body's capacity to convert ferric iron back to its ferrous state is overwhelmed, typically due to large ingestions of sodium nitrite, a severe decrease in oxygen delivery to tissues results nih.govacpjournals.org. This impairment of oxygen transport can lead to a cascade of cellular and systemic dysfunctions chemicalbook.com. The heterogeneous modification of MetHb not only reduces the number of oxygen molecules bound but also strengthens the binding affinity of the remaining Fe²⁺ hemoglobin moieties, further impeding oxygen release to tissues chemicalbook.com.

Metabolic Acidosis and Cyanosis PathophysiologyThe systemic hypoxia induced by methemoglobinemia directly contributes to metabolic acidosiswikipedia.orgchemicalbook.comhhs.govnih.govnih.gov. With insufficient oxygen for aerobic respiration, cells resort to anaerobic metabolism, leading to the accumulation of lactic acidhhs.govacpjournals.org. This increased lactate (B86563) production results in a decrease in blood pH, manifesting as metabolic acidosishhs.govnih.govacpjournals.org.

Cyanosis, characterized by a bluish discoloration of the skin and mucous membranes, is a prominent clinical sign of sodium nitrite poisoning and is typically observed when MetHb levels reach 3-15% of total hemoglobin wikipedia.orgresearchgate.netcdc.gov. This discoloration is due to the chocolate-brown appearance of methemoglobin and the reduced oxygen saturation in the blood wikipedia.orgresearchgate.net. As MetHb levels rise, the severity of cyanosis increases, often accompanied by dyspnea and central nervous system effects such as confusion and loss of consciousness wikipedia.orgcdc.gov.

Cellular and Organ-Specific Toxicological StudiesBeyond its systemic effects, sodium nitrite has been shown to induce cellular and organ-specific damage through various mechanisms, including oxidative stress and direct cytotoxicity.

Hepatotoxic Mechanisms (Reactive Oxygen Species Formation, Lipid Peroxidation, Mitochondrial Damage)Studies on isolated rat hepatocytes have demonstrated that sodium nitrite can exert hepatotoxic effectsresearchgate.net. This cytotoxicity is significantly associated with the formation of reactive oxygen species (ROS) and subsequent lipid peroxidationresearchgate.netresearchgate.netmdpi.com. ROS are highly reactive molecules that can damage cellular components, including lipids in cell membranes, leading to lipid peroxidation and impaired membrane integrityresearchgate.netresearchgate.netmdpi.commdpi.com.

Furthermore, sodium nitrite cytotoxicity has been linked to mitochondrial damage researchgate.netresearchgate.net. Mitochondria are critical for cellular energy production, and their damage can disrupt cellular respiration and increase ROS generation, exacerbating oxidative stress researchgate.netresearchgate.netmdpi.commdpi.com. Studies suggest that mitochondrial permeability transition and lysosomal membrane rupture, followed by the release of digestive proteases, also contribute to the hepatotoxic effects of sodium nitrite researchgate.net. These mechanisms can be inhibited by antioxidants, ROS scavengers, and mitochondrial permeability transition pore sealing agents, highlighting the role of oxidative stress in nitrite-induced liver injury researchgate.net.

In Vitro Cytotoxicity Assessments on Diverse Cell ModelsIn vitro studies have assessed the cytotoxic potential of sodium nitrite across various cell models. For instance, research on isolated rat hepatocytes showed cytotoxic effects at a concentration of 5 mM, specifically linked to ROS formation, lipid peroxidation, and mitochondrial injuryresearchgate.netcore.ac.uk.

In human gastric adenocarcinoma (AGS) cells, sodium nitrite treatment (at concentrations ≥ 6.25 mM for 8 hours) resulted in an increase in cell death, accompanied by an increase in lactate dehydrogenase (LDH) release and activation of caspases-3, -6, and -9, indicating the induction of apoptosis researchgate.net.

Studies on normal mammalian cell lines, such as MCF-12A (mammary epithelial cells) and Vero (kidney epithelial cells), have also demonstrated a dose-response relationship for sodium nitrite, with higher concentrations leading to decreased cell viability and altered cell morphology core.ac.ukuaic.ro.

The following table summarizes selected in vitro cytotoxicity findings for sodium nitrite on various cell models:

| Cell Model | Concentration/Conditions | Observed Effect | Citation |

| Isolated rat hepatocytes | 5 mM | Cytotoxicity, ROS formation, lipid peroxidation, mitochondrial injury | researchgate.netcore.ac.uk |

| Human gastric adenocarcinoma (AGS) cells | ≥ 6.25 mM for 8 hours | Increased cell death, LDH release, caspase activation (apoptosis) | researchgate.net |

| Vero kidney epithelial cells | 100 µg/mL (24h/48h) | Cell viability 76.36% (24h), 66.46% (48h) | core.ac.uk |

| HL-60 tumor cells | ADI concentrations | Reduced viability (chemopreventive potential), no DNA damage | mdpi.com |

| BALB/c 3T3 murine fibroblasts | Starting at 6 mM | Cytotoxicity | nih.gov |

N-Nitrosamine Formation and Associated ResearchA significant area of concern regarding sodium nitrite is its role in the formation of N-nitrosamines. N-nitrosamines are a class of chemical compounds, many of which are recognized as potent carcinogensmdpi.comtandfonline.com.

N-nitrosamines primarily form from the reaction of nitrites with amines (secondary or tertiary) mdpi.comnih.govacs.org. This reaction is favored under specific conditions, including acidic environments (e.g., in the human stomach) and high temperatures, such as those encountered during the processing, curing, and cooking of meat products mdpi.comtandfonline.comnih.gov. When sodium nitrite is exposed to a low pH environment, it transforms into unstable nitrous acid, which can then convert to nitrous anhydride (B1165640) (N₂O₃) mdpi.com. Nitrous anhydride acts as a nitrosating agent, reacting with secondary amines to form N-nitrosamines mdpi.com.

Research has shown that increasing nitrite concentrations in cured meat products directly correlates with increased N-nitrosamine formation mdpi.com. The presence of catalysts or inhibitors, along with storage time and temperature, also influences the amount of N-nitrosamines formed mdpi.com. Studies have also investigated the endogenous formation of N-nitrosamines in humans following nitrate (B79036) intake combined with an amine-rich diet, with findings indicating an in-crease in carcinogenic N-nitrosamines like N-nitrosodimethylamine (NDMA) nih.gov. The formation of N-nitrosamines can also occur in the presence of high-boiling esters and through bacterial nitrosation in the stomach and intestine nih.govnih.gov.

Preconditions and Contributing Factors for Nitrosamine (B1359907) Synthesis in Biological Matrices

The potential for sodium nitrite to contribute to the formation of N-nitroso compounds (NOCs), including nitrosamines and nitrosamides, in biological matrices is a significant area of toxicological concern. Nitrosamines are classified as probable human carcinogens based on animal studies europa.eueuropa.eujchr.org.

Preconditions for Nitrosamine Formation: Nitrosamines primarily form when nitrite, or nitrosating species derived from it, react with secondary amines or N-alkylamides under acidic conditions ca.govwikipedia.orgfda.govhse.gov.uk. This reaction can occur in vivo, particularly in the acidic environment of the stomach wikipedia.orginchem.orgwikipedia.org.

Contributing Factors for Nitrosamine Synthesis: Several factors can influence the endogenous synthesis of nitrosamines:

Presence of Precursors: The availability of secondary or tertiary amines and N-alkylamides is crucial. These precursors are ubiquitous in various foods, beverages, and medicines ca.govfda.gov. Some raw materials used in drug synthesis can also contain these amines as impurities fda.gov.

Acidic Environment: A low pH, such as that found in the stomach, catalyzes the nitrosation reaction fda.govwikipedia.orgcdc.gov.

Nitrite Availability: Ingested nitrite, or nitrite converted from nitrate by oral bacteria, provides the necessary nitrosating agent europa.eucdc.govages.at. The endogenous nitrogen cycle in humans involves the interconversion of nitrate and nitrite, with salivary bacteria reducing nitrate to nitrite cdc.govages.at.

Dietary Components: Certain dietary components can either promote or inhibit nitrosamine formation. For instance, the presence of certain dietary fats may reverse the inhibitory effect of ascorbic acid on nitrosamine formation wikipedia.org. Conversely, antioxidants like vitamin C (ascorbic acid) can inhibit the formation of N-nitroso compounds by reducing nitrosating agents wikipedia.orginchem.orgnih.gov.

Mechanism of Formation: Nitrite (NO2-) can be converted to nitrous acid (HNO2) in acidic conditions. Nitrous acid then forms potent nitrosating agents, such as the nitrosonium ion (NO+), which can react with amines to form N-nitroso compounds wikipedia.orgfda.gov.

Epidemiological and Preclinical Studies on Associated Carcinogenic Risks

Research into the carcinogenic risks associated with sodium nitrite often examines its role in nitrosamine formation and its association with various cancer types through both epidemiological and preclinical studies.

Epidemiological Studies: Epidemiological studies investigating the link between nitrite exposure and cancer risk have yielded varying results.

Colorectal Cancer (CRC): The World Cancer Research Fund (WCRF) in 2007 suggested a convincing link between processed meat consumption and CRC nih.gov. Sodium nitrite has been a putative candidate for this effect, with some studies reporting associations between nitrite-containing processed meat and increased CRC risk nih.gov. However, findings are not always consistent, and some studies did not find a significant association nih.gov. Some research indicates that factors other than nitrate/nitrite alone might be responsible for observed cancer risks linked to processed meats researchtrends.net.

Brain Tumors: Some dietary studies in adults have found positive associations between the consumption of nitrite-containing cured meats and brain tumor risk ca.gov.

Breast and Prostate Cancer: A large prospective cohort study (NutriNet-Santé) involving over 100,000 adults found that higher consumption of nitrites as food additives, specifically sodium nitrite, was associated with a higher risk of prostate cancer. Similarly, nitrates as food additives showed a positive association with breast cancer risk oup.comoup.comnih.gov. No significant associations were observed for nitrates and nitrites from natural sources in this study oup.comoup.comnih.gov.

Preclinical Studies: Animal studies provide more direct evidence of the carcinogenic potential of sodium nitrite, often in combination with other precursors.

Nitrosamine Formation and Tumor Induction: Studies show that sodium nitrite, when given in combination with nitrosatable precursors like ethylurea, morpholine, or cimetidine, can lead to tumor formation in experimental animals, with the tumor type depending on the specific precursor ca.gov. This supports the potential for toxicologically significant nitrosation in vivo ca.gov.

Colorectal Cancer: Preclinical studies investigating the effect of nitrite or nitrite-containing meat on CRC development have mixed results, with some showing an increased risk and others finding no increase or even a protective effect nih.gov.

Renal Cancer: Concurrent administration of fish meal and sodium nitrite in F344 rats has been shown to induce renal epithelial tumors, with nitrosamines (like dimethylnitrosamine) being found in stomach contents researchgate.net.

Species-Specific Responses: Animal studies have demonstrated that N-nitrosodimethylamine, a known nitrosamine, is carcinogenic in various animal species, inducing tumors in organs such as the liver, kidney, and lung epa.gov. Some studies on sodium nitrite alone have also suggested tumorigenic potential, such as an increased incidence of forestomach squamous papillomas in rats given sodium nitrite in drinking water nih.gov.

Risk Assessment Methodologies and Safety Profiles in Research

Risk assessment methodologies for sodium nitrite in research aim to determine safe exposure levels and evaluate potential hazards. These methodologies often involve identifying critical toxicological endpoints and establishing reference doses.

Determination of No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL)

NOAEL and LOAEL are crucial benchmarks in toxicology used to establish safe exposure limits.

Definition: The No Observed Adverse Effect Level (NOAEL) is the highest experimental dose level at which no statistically significant adverse effects are observed. The Lowest Observed Adverse Effect Level (LOAEL) is the lowest experimental dose level at which a statistically significant adverse effect is first observed cdc.gov.

Mammalian Studies:

Rats and Dogs (Intramuscular Injection): In studies involving intramuscular injection of sodium nitrite, NOAELs for systemic effects were determined. For male rats and dogs, a NOAEL of 10 mg/kg/day was observed (highest dose tested for dogs), while for female rats, it was 3 mg/kg/day. Effects at doses below the Maximum Tolerated Dose (MTD) were generally limited to transient methemoglobinemia, which was not considered adverse nih.gov.

Rats (Oral/Drinking Water): For continuous breeding studies in mice, a NOAEL of 425 mg/kg body weight (bw)/day was estimated for reproductive performance and necropsy endpoints oecd.org. In guinea pigs, a LOAEL of 60 mg/kg bw/day was identified for maternal anemia, increased abortion incidence, and fetal mortality oecd.org. In a 14-week drinking water study in F344/N rats, elevated methemoglobin levels were observed at all tested doses, meaning a clear NOAEL for methemoglobinemia was not determined for rats oecd.org. However, a LOAEL for decreased sperm motility in males was 115 mg/kg bw/day, and for increased relative weight of kidney and spleen in females, it was 225 mg/kg bw/day oecd.org. Another study in rats identified a NOAEL for the nitrite ion of 6.7 mg/kg bw/day based on heart and lung toxicity wpsa-aeca.es.

Avian Studies: For European starlings, gavage experiments identified a LOAEL for mortality of 120 mg SN/kg body mass and a NOAEL for mortality of 65 mg SN/kg body mass plos.orgunl.edunih.govresearchgate.net.

Here is a summary of some NOAEL and LOAEL values for sodium nitrite from various studies:

| Species | Route | Endpoint(s) | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Reference |

| Rats (Male) | IM injection | Systemic effects (excluding methemoglobinemia) | 10 | N/A | nih.gov |

| Rats (Female) | IM injection | Systemic effects (excluding methemoglobinemia) | 3 | N/A | nih.gov |

| Dogs (Male) | IM injection | Systemic effects (excluding methemoglobinemia) | 10 | N/A | nih.gov |

| Mice | Drinking Water | Reproductive performance, Necropsy | 425 | N/A | oecd.org |

| Guinea Pigs | Drinking Water | Maternal anemia, Fetal mortality, Abortion | N/A | 60 | oecd.org |

| European Starlings | Gavage | Mortality | 65 | 120 | plos.orgunl.edunih.govresearchgate.net |

| Rats (Male) | Drinking Water | Decreased sperm motility | N/A | 115 | oecd.org |

| Rats (Female) | Drinking Water | Increased kidney/spleen weight | N/A | 225 | oecd.org |

| Rats | Drinking Water | Heart and lung toxicity (nitrite ion) | 6.7 | N/A | wpsa-aeca.es |

Evaluation in Non-Target Organisms and Ecological Risk Assessment (e.g., Avian Toxicology)

Ecological risk assessment considers the potential impact of sodium nitrite on non-target organisms and the wider environment.

Environmental Presence: Sodium nitrite and nitrate are naturally occurring components of the Earth's nitrogen cycle, but anthropogenic sources such as artificial fertilizers, industrial wastewater, and waste discharges can increase their concentrations in the environment cdc.govaquamonitrix.com.

Water and Soil Contamination: Production processes of sodium nitrite and nitrate can lead to water pollution through contamination of water sources and discharge of waste chemicals, affecting aquatic ecosystems. Soil contamination can also occur from waste product disposal, impacting agricultural lands and potentially drinking water sources essfeed.comiigtchem.com. Elevated nitrate levels in water systems can lead to algal blooms, depleting oxygen and harming aquatic life aquamonitrix.comiigtchem.com.

Avian Toxicology: Sodium nitrite has been investigated for its potential use as an avian toxicant for pest control. Studies on European starlings have determined NOAEL and LOAEL for mortality plos.orgunl.edunih.govresearchgate.net. The acute toxicity of sodium nitrite varies across bird species, with oral LD50 values ranging significantly (e.g., chickens and ducks at approximately 68.50 mg/kg, blackbirds at 120 mg/kg) tandfonline.comnih.gov. The hazard to non-target avian species is considered when developing sodium nitrite-based pesticides plos.org.

Other Organisms: While the focus here is on avian toxicology, the general environmental impact of sodium nitrite also includes potential harm to aquatic ecosystems due to water pollution essfeed.com.

Industrial Chemical Synthesis and Environmental Science of Sodium Nitrite

Role in Organic Chemical Synthesis and Derivatization

Sodium nitrite (B80452) is a key reagent in the industrial production of a wide array of organonitrogen compounds. Its reactivity, particularly its ability to form nitrous acid in acidic solutions, makes it an essential component in the synthesis of dyes, polymers, and other specialty chemicals.

Diazo Compound and Dye Precursor Synthesis

Sodium nitrite plays a critical role in the synthesis of diazo compounds, which are foundational to the production of azo dyes. Current time information in Pittsburgh, PA, US.wikipedia.orgampp.org Azo dyes represent the largest and most versatile class of synthetic colorants, used extensively in the textile, leather, and paper industries.

The core chemical process is diazotization , where a primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) to form a diazonium salt. wikipedia.orgnih.gov This reaction is typically carried out at low temperatures (below 5°C) to ensure the stability of the resulting diazonium salt. nih.gov

The generalized reaction is as follows: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O wikipedia.org

The diazonium salt then undergoes a coupling reaction with an electron-rich substrate, such as a phenol (B47542) or an aromatic amine, to form an azo compound, which is characterized by the -N=N- functional group. wikipedia.org This azo group acts as a chromophore, responsible for the color of the dye. The wide variety of possible aromatic amines and coupling components allows for the synthesis of a vast spectrum of colors. wikipedia.org

Key advantages of using sodium nitrite in dye production include:

Versatility: A broad range of azo dyes can be synthesized. wikipedia.org

Efficiency: The diazotization reaction is generally rapid and provides high yields. wikipedia.org

Selectivity: It allows for the specific formation of diazonium salts, crucial for targeted dye synthesis. wikipedia.org

Nitroso Compound Production for Polymer Applications

Sodium nitrite is a precursor for the production of nitroso compounds, which have specialized applications in the polymer and rubber industries. Current time information in Pittsburgh, PA, US.ricpl.com These compounds are typically synthesized by reacting a secondary amine with nitrous acid, derived from sodium nitrite. nih.gov

In the rubber industry, certain nitroso compounds function as polymerization inhibitors or retarders, controlling the rate of polymerization reactions. They can also act as blowing agents in the production of foam rubber. ricpl.com The thermal decomposition of these nitroso compounds generates nitrogen gas, which creates the cellular structure of the foam.

Furthermore, S-nitrosothiols, which can be synthesized using acidified nitrite, are being explored for their potential to enhance the biocompatibility of polymeric medical devices. nih.gov These compounds can release nitric oxide (NO), which has antithrombotic and antimicrobial properties. nih.gov

Advanced Metallurgical Applications (e.g., Corrosion Inhibition)

Sodium nitrite is an effective corrosion inhibitor for various metals, particularly mild steel, in diverse applications such as industrial greases, closed-loop cooling systems, and metalworking fluids. Current time information in Pittsburgh, PA, US.ampp.orgricpl.com It functions as an anodic inhibitor, promoting the formation of a passive, protective oxide film on the metal surface. mdpi.comelectrochemsci.org

The mechanism of corrosion inhibition involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺), which then form a stable and less porous ferric oxide (γ-Fe₂O₃) or magnetite (Fe₃O₄) layer. mdpi.comsemanticscholar.org This passive film acts as a barrier, preventing further contact of the metal with corrosive agents. The effectiveness of sodium nitrite as a corrosion inhibitor is influenced by factors such as pH, concentration, and the presence of other ions like chloride. electrochemsci.orgbanglajol.info

Sodium nitrite is also utilized in phosphating processes, which are used to apply a protective zinc phosphate (B84403) coating to steel surfaces prior to painting or cold drawing. google.com In these acidic phosphating solutions, sodium nitrite acts as an accelerator, oxidizing the dissolved ferrous iron to ferric iron, which precipitates as ferric phosphate sludge. This prevents the buildup of soluble iron in the bath, which would otherwise compromise the quality of the phosphate coating. google.com

Environmental Fate and Biogeochemical Cycling

Nitrite, the anion of sodium nitrite, is a naturally occurring intermediate in the global nitrogen cycle. Its presence and transformation in the environment are primarily driven by microbial processes.

Natural Occurrence within the Global Nitrogen Cycle

Nitrite is a key component of the nitrogen cycle, a series of biogeochemical processes that convert nitrogen into various chemical forms as it circulates through the atmosphere, terrestrial, and marine ecosystems. wikipedia.org While nitrate (B79036) is the more stable form of oxidized nitrogen, nitrite is formed as a transient intermediate in several key microbial processes. nih.gov

Transformation Pathways (Nitrate to Nitrite, Nitrite to Nitrate/Ammonium) in Environmental Matrices

Nitrite in environmental matrices such as soil and water is subject to several microbially mediated transformation pathways:

Nitrate to Nitrite (Denitrification): Under anaerobic (low oxygen) conditions, various bacteria use nitrate as an electron acceptor in a process called denitrification. The first step of this process is the reduction of nitrate (NO₃⁻) to nitrite (NO₂⁻). nih.gov

Nitrite to Nitrate (Nitrification): In the second step of nitrification, nitrite-oxidizing bacteria (NOB), such as those from the genus Nitrobacter, oxidize nitrite to nitrate. wikipedia.orgbyjus.com This is an aerobic process that is essential for converting the more toxic nitrite into the less harmful and more readily available nitrate for plants.

Nitrite to Ammonium (B1175870) (Dissimilatory Nitrate Reduction to Ammonium - DNRA): Some microorganisms can reduce nitrite further to ammonium (NH₄⁺) in a process known as DNRA. nih.gov This process is also favored under anaerobic conditions and competes with denitrification.

Nitrite to Nitrogen Gas (Denitrification): Following the initial reduction of nitrate to nitrite, denitrifying bacteria can further reduce nitrite to nitric oxide (NO), nitrous oxide (N₂O), and ultimately to dinitrogen gas (N₂), which is then returned to the atmosphere. nih.gov

Anaerobic Ammonium Oxidation (Anammox): In this process, anaerobic bacteria convert ammonium and nitrite directly into nitrogen gas and water. nih.gov

The specific transformation pathway that dominates depends on various environmental factors, including oxygen availability, pH, temperature, and the composition of the microbial community.

Microbial Biotransformations and Dissimilatory Nitrate Reduction to Ammonium (DNRA)

NO₃⁻ + 2H⁺ + 2e⁻ ↔ NO₂⁻ + H₂O

NO₂⁻ + 8H⁺ + 6e⁻ ↔ NH₄⁺ + 2H₂O libretexts.org

Unlike denitrification, which converts nitrate and nitrite into gaseous forms like dinitrogen (N₂) or nitrous oxide (N₂O) and removes nitrogen from the ecosystem, DNRA conserves reactive nitrogen by returning it to the system as dissolved ammonium. wikipedia.org This makes the nitrogen available for assimilation by plants and other microorganisms, playing a crucial role in nitrogen recycling and supporting primary production. wikipedia.org

The competition between DNRA and denitrification is governed by environmental conditions. DNRA is generally favored in environments where electron donors (like organic carbon) are abundant relative to the supply of nitrate. libretexts.org Conversely, denitrification tends to dominate when the nitrate supply is high compared to the availability of electron donors. libretexts.org Research in arid farmland soils has shown that the DNRA pathway can be the dominant nitrate reduction process, contributing significantly more to nitrate transformation than denitrification. nih.gov In one study, the DNRA rate varied from 2.41 to 58.68 nmol N g⁻¹ h⁻¹, accounting for approximately 84.44% of the total dissimilatory nitrate reduction. nih.gov The abundance of the nrfA gene, which is associated with DNRA, is a key indicator of the potential for this process in a microbial community. nih.gov

| Feature | Dissimilatory Nitrate Reduction to Ammonium (DNRA) | Denitrification |

|---|---|---|

| End Product | Ammonium (NH₄⁺) | Dinitrogen Gas (N₂) or Nitrous Oxide (N₂O) |

| Nitrogen Fate | Conserved and recycled within the ecosystem wikipedia.org | Removed from the ecosystem as gas wikipedia.org |

| Electron Transfer | 8 electrons transferred (NO₃⁻ → NH₄⁺) wikipedia.org | 5 electrons transferred (per N atom, NO₃⁻ → ½N₂) |

| Favored Conditions | High ratio of electron donors (e.g., organic carbon) to nitrate libretexts.org | Low ratio of electron donors to nitrate libretexts.org |

| Ecological Role | Nitrogen retention, sustainable primary production wikipedia.org | Nitrogen loss, balances fixed nitrogen wikipedia.org |

Environmental Monitoring and Detection Research

Accurate monitoring and detection of sodium nitrite in environmental matrices like water and soil are critical due to its potential toxicity and its role as an indicator of nitrogen cycle dynamics. mdpi.comresearchgate.net A variety of analytical methods have been developed and are employed for its quantification, ranging from traditional colorimetric assays to advanced sensor technologies. nih.govmdpi.com

The Griess assay is one of the most established and widely used methods, particularly for water samples. nih.govmdpi.com This spectrophotometric technique involves a diazotization reaction with sulfanilamide (B372717) and a subsequent coupling reaction with N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) to produce a highly colored azo dye, which is then measured colorimetrically. epa.gov Standard methods, such as EPA Method 353.2, utilize this principle in an automated fashion, often incorporating a cadmium reduction column to first reduce any nitrate present to nitrite, allowing for the determination of total nitrate-nitrite nitrogen. epa.gov The detection limit for nitrite alone using such methods can be as low as 0.07 ppm. nih.gov

Ion chromatography is another common and robust technique used for analyzing nitrite in environmental samples. nih.govolympianwatertesting.com It separates anions based on their affinity for an ion-exchange resin, followed by detection, typically using a conductivity detector. researchgate.net This method is sensitive and specific, with detection limits often in the range of 0.01 to 1 mg/L. nih.gov

In recent years, research has focused on developing more portable, rapid, and highly sensitive detection systems. Electrochemical sensors have gained significant attention for their potential in real-time monitoring. mdpi.com These sensors often use electrodes modified with nanocomposites or specific enzymes to catalyze the oxidation or reduction of nitrite, generating a measurable electrical signal. mdpi.com Microchip electrophoresis coupled with amperometric detection is another advanced technique that offers rapid analysis (separations within 60 seconds), low sample consumption, and low detection limits, reported to be around 1.3 µmol L⁻¹. mdpi.com Furthermore, novel platforms like paper-based microfluidic analytical devices (µPADs) are being explored for simple, low-cost, and field-deployable nitrite detection. researchgate.netrsc.org One such device, a chemiresistor composed of silver ink, demonstrated a very low detection limit of 8.5 × 10⁻¹¹ M for nitrite in water samples. rsc.org

| Method | Principle | Typical Detection Limit | Advantages | Disadvantages |

|---|---|---|---|---|

| Spectrophotometry (Griess Assay) | Colorimetric reaction forming an azo dye epa.gov | 0.01 - 0.07 mg/L nih.govresearchgate.net | Simple, inexpensive, well-established olympianwatertesting.com | Potential interference from other compounds olympianwatertesting.com |

| Ion Chromatography (IC) | Anion separation followed by conductivity detection researchgate.netnih.gov | 0.01 - 1 mg/L nih.gov | Sensitive, specific, can measure multiple anions olympianwatertesting.com | Expensive equipment, can be time-consuming olympianwatertesting.com |

| Microchip Electrophoresis | Electrophoretic separation with amperometric detection mdpi.com | 1.3 µmol L⁻¹ mdpi.com | Fast analysis, low sample volume, portable potential mdpi.com | Requires specialized equipment |

| Electrochemical Sensors | Electrocatalytic oxidation or reduction of nitrite mdpi.com | Varies widely (e.g., 1.24 µmol L⁻¹) mdpi.com | High sensitivity, potential for real-time monitoring | Susceptible to electrode fouling and matrix effects |

| Paper-Based Microfluidics (µPADs) | Chemiresistive or colorimetric changes on a paper substrate researchgate.netrsc.org | 8.5 x 10⁻¹¹ M rsc.org | Low cost, portable, disposable, simple to use rsc.org | May have lower precision than lab-based methods |

Advanced Analytical Chemistry and Detection Methodologies for Sodium Nitrite

Spectrophotometric Techniques

Spectrophotometric methods are widely utilized for nitrite (B80452) detection due to their simplicity, speed, and cost-effectiveness atamanchemicals.comwikidata.org. These techniques often rely on the formation of colored compounds through specific chemical reactions, which can then be quantified by measuring their absorbance at characteristic wavelengths.

UV-Vis spectrophotometry is a cornerstone of quantitative analysis for nitrite, predominantly employing diazo-coupling reactions to produce intensely colored azo dyes. A common approach involves the Griess reaction or its modifications, where nitrite reacts with an aromatic amine (such as sulfanilamide (B372717) or p-nitroaniline) in an acidic medium to form a diazonium salt, which then couples with a chromogenic reagent (like N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NED) or 1-naphthol) to yield a detectable colored product atamanchemicals.comwikidata.orgscribd.comecsci.co.kr.

Several studies highlight the effectiveness of these methods:

A method utilizing sulfanilamide and NED reagents forms a purple-red complex with a maximum wavelength of 540 nm for nitrite detection atamanchemicals.com. This method is noted for its simplicity, ability to measure small concentrations, and relatively fast analysis time atamanchemicals.com.

Research on determining sodium nitrite in dumplings via UV-Vis spectrophotometry identified a maximum wavelength of 540 nm. The precision, expressed as %RPD, was found to be 7.030% and 6.954% for fresh samples of different brands, and 8.382% and 1.921% for samples after 24-hour storage, meeting acceptance requirements of <10% atamanchemicals.com.

Another sensitive spectrophotometric method developed for trace amounts of nitrite uses Safranine T in hydrochloric acid, forming nitroso-safranine T with a maximum absorption peak at 350 nm. This method showed linearity in the 0-1.8 µg mL⁻¹ range with a molar absorptivity of 2.531 × 10⁴ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.0018 µg cm⁻² americanelements.com.

A method based on the redox reaction with iodide ions in acidic conditions demonstrated nitrite detection by monitoring the increase in absorbance of the colored iodine product at 362 nm. This method achieved a linear range of 0.0625 to 4.00 mg L⁻¹ (r = 0.9985) with a detection limit of 25 µg L⁻¹ wikidata.org.

Nitrite can also react with barbituric acid in acidic solution to form violuric acid, with an analytical wavelength at 310 nm, showing linearity from 0.00 to 3.22 ppm nih.gov.

For simultaneous determination of nitrite and nitrate (B79036), a UV-Vis spectrophotometric method using 2,4-xylenol as a reagent in concentrated sulfuric acid has been proposed, with linear ranges of 0.2–20.0 mg L⁻¹ for nitrite and 0.5–7.0 mg L⁻¹ for nitrate americanelements.com.

Table 1: Key Parameters of Selected UV-Vis Spectrophotometric Methods for Nitrite Detection

| Reagent System | Wavelength (nm) | Linear Range | Detection Limit (LOD) / Sensitivity | Reference |

|---|---|---|---|---|

| Sulfanilamide + NED | 540 | Not specified | Not specified | atamanchemicals.com |

| Safranine T | 350 | 0-1.8 µg mL⁻¹ | 0.0018 µg cm⁻² (Sandell's) | americanelements.com |

| Iodide ions | 362 | 0.0625-4.00 mg L⁻¹ | 25 µg L⁻¹ | wikidata.org |

| Barbituric acid | 310 | 0.00-3.22 ppm | 2.99x10⁻³ µg NO₂ cm⁻² | nih.gov |

| p-nitroaniline + 1-naphthol | 610 | 0.035-0.123 µg/mL | 8.77×10⁻⁴ µg cm⁻² (Sandell's) | scribd.com |

| 2,4-xylenol | Not specified | 0.2-20.0 mg L⁻¹ | Not specified | americanelements.com |

Near-Infrared (NIR) spectroscopy offers advantages for rapid, non-destructive, and real-time analysis, making it suitable for online measurement and process control nih.govfishersci.co.ukthegoodscentscompany.comfishersci.ca. Unlike UV-Vis, which relies on electronic transitions, NIR spectroscopy measures the absorption of light by overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, N-H, and O-H bonds fishersci.ca.

While extensive specific research on the online measurement of sodium nitrite solutions solely using NIR spectroscopy for process control is emerging, the principles and applications in similar chemical processes demonstrate its potential. NIR spectroscopy is already applied for precise measurement of process-relevant parameters, such as purity and concentration, in highly saline solutions and various chemical productions (e.g., fertilizers, polyols) nih.govthegoodscentscompany.com. The technology allows for direct transfer of sample solutions into by-pass measurement cells, with optical signals transmitted to a spectrometer via optical fibers nih.gov. This enables real-time monitoring, detection of process deviations, and optimization of manufacturing, leading to improved productivity, consistency, and reduced costs nih.govthegoodscentscompany.com. The method offers very short measuring times and accurate, precise measurements under process conditions nih.gov. Ongoing research aims to develop methods for rapid online measurement of sodium nitrite solutions using NIR spectroscopy fishersci.co.uk.

Chromatographic Separations

Chromatographic techniques provide high separation efficiency and selectivity, crucial for analyzing nitrite in complex samples where interfering substances may be present. Ion chromatography (IC) and High-Performance Liquid Chromatography (HPLC) are commonly employed.

High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ED) is a highly sensitive and accurate method for the determination of nitrite, particularly in biological and food samples fishersci.bewikipedia.orguni.lu. Electrochemical detection offers superior sensitivity and selectivity compared to UV-Vis detection for nitrite ions fishersci.bewikidata.org.

In HPLC-ED, nitrite ions are separated on an analytical column, often an anion-exchange column, before being detected electrochemically. For example, a method for human plasma utilized a strong base anion-exchange column with 0.02 M sodium perchlorate (B79767) monohydrate as the eluent at pH 3.9, which prevented organic substances from interfering with the analysis fishersci.be. The retention time for nitrite was 3.62 minutes with electrochemical detection fishersci.be. This method demonstrated linearity within a 1-20 µmol/L concentration range for nitrite fishersci.be. Another reversed-phase HPLC-ED technique showed a linear current response for sodium nitrite over a concentration range of 1.5-30 µM wikipedia.orgchemspider.com.

Ion chromatography (IC) with ED is also well-suited for detecting nitrite as an impurity in substances like dalteparin sodium, an anticoagulant, offering a broad linear range and low detection limits. An amperometric detection setup with a glassy carbon working electrode is typically used wikidata.org. For nitrite detection in dalteparin sodium, a linear range of 2.5 to 25 µg/L was achieved with a coefficient of determination (r²) of 0.9998 wikidata.org. In meat analysis, IC with low-UV detection (225 nm) has been used, providing detection limits of 30 µg/L (equivalent to 300 µg/kg in the meat sample) for nitrite, with coefficients of determination for linearity at 0.9995 over three orders of magnitude labsolu.ca.

Table 2: Performance Characteristics of Selected HPLC-ED and IC Methods for Nitrite Detection

| Method | Sample Matrix | Linear Range | Detection Limit (LOD) | Column Type | Detector | Reference |

|---|---|---|---|---|---|---|

| HPLC-ED | Human plasma | 1-20 µmol/L | Not specified | Strong base anion-exchange | Electrochemical (glassy carbon) | fishersci.be |

| HPLC-ED | Synaptosomal superfusates | 1.5-30 µM | Not specified | Reversed-phase | Electrochemical | wikipedia.orgchemspider.com |

| IC-ED | Dalteparin sodium | 2.5-25 µg/L | Not specified | Anion-exchange | Electrochemical (amperometric) | wikidata.org |

| IC-UV | Meat extracts | Not specified | 30 µg/L (300 µg/kg) | Pellicular anion-exchange | UV (225 nm) | labsolu.ca |

| UPLC-MS | Processed meat and poultry | 0.5-20 mg kg⁻¹ | 0.114 mg kg⁻¹ | BEH C-18 | Mass Spectrometry | fishersci.ca |

Electrochemical Sensor Development

Electrochemical sensors are gaining prominence for nitrite detection due to their potential for high sensitivity, rapid response, simplicity, cost-effectiveness, and portability for on-site measurements. The development often involves modifying electrode surfaces with nanomaterials to enhance sensing performance.

Recent research in electrochemical sensing is trending towards the development of multifunctional and multi-analyte biosensors capable of simultaneously detecting multiple biomarkers or analytes. This shift improves detection sensitivity and specificity, broadening applications in complex samples, including biological fluids and environmental monitoring.

Various nanomaterials have been integrated into electrode surfaces to improve nitrite detection capabilities:

Graphene-based electrodes: Graphene-modified glassy carbon electrodes have shown remarkable enhanced sensing responses for nitrite, with a linear range between 3 × 10⁻⁷ and 10⁻³ M for square wave voltammetry and a low limit of detection of 9.9 × 10⁻⁸ M. These sensors exhibit excellent operational stability and repeatability.

Gold Nanoparticles (AuNPs): Electrodeposited gold nanoparticles on screen-printed carbon electrodes have been developed for nitrite detection in water, demonstrating a low detection limit of 0.38 µM and high reproducibility suitable for mass production. Biosynthesized Au nanoparticles using pollen extract have also shown linear detection of nitrite between 0.01 and 3.8 mM, with excellent interference immunity.

Metal/Nanocomposite Modified Electrodes: Bimetallic composites (e.g., palladium and silver bimetallic nanoparticles on carbon black) have been used to modify glassy carbon electrodes for electrochemical nitrite determination using differential pulse voltammetry, yielding a linear range of 5.0–1000 µmol L⁻¹ and a detection limit of 1.24 µmol L⁻¹. Nanocomposites involving gold nanorods (AuNRs) and tungsten disulfide (WS2) on carbon ionic liquid electrodes (CILE) have also been explored.

Conducting Polymers and Carbon Nanotubes: Sensors based on poly 1,8-diaminonaphthalene (B57835) (poly 1,8-DAN) and functionalized multi-walled carbon nanotubes (f-MWCNT) have demonstrated good electrocatalytic activity towards nitrite oxidation, with high linearity, selectivity, and a very low detection limit of 75 nM.

Metal-Organic Frameworks (MOFs): Prepared Ni-MOF aerogels have shown high sensitivity (261.3 µA cm⁻² mM⁻¹), a wide linear range (5 µM–1.52 mM), and a low limit of detection of 0.5 µM for nitrite, along with excellent selectivity, reproducibility, and stability.

Despite significant progress, challenges remain in developing biosensors for long-term monitoring, such as enhancing stability and reusability, and enabling detection under extreme environmental conditions (e.g., high salinity or extreme pH). Future developments continue to prioritize high sensitivity, selectivity, low cost, and user-friendliness.

Table 3: Performance Metrics of Advanced Electrochemical Sensors for Nitrite Detection

| Electrode Material / Modification | Detection Technique | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Graphene/Glassy Carbon Electrode | Square Wave Voltammetry / Amperometry | 3 × 10⁻⁷ - 10⁻³ M (SWV) / 3 × 10⁻⁷ - 4 × 10⁻⁴ M (AMP) | 9.9 × 10⁻⁸ M | |

| Electrodeposited Gold Nanoparticles (EdAu) on Screen-Printed Carbon Electrodes | Not specified | Not specified | 0.38 µM | |

| Biosynthesized Au Nanoparticles | Not specified | 0.01 - 3.8 mM | Not specified | |

| Palladium and Silver Bimetallic Nanoparticles on Carbon Black Modified GCE | Differential Pulse Voltammetry | 5.0 - 1000 µmol L⁻¹ | 1.24 µmol L⁻¹ | |

| Poly 1,8-Diaminonaphthalene/f-MWCNT/CPE | Not specified | Not specified | 75 nM | |

| Ni-MOF Aerogel | Not specified | 5 µM - 1.52 mM | 0.5 µM |

Emerging Research Frontiers and Future Directions for Sodium Nitrite Studies

Development of Novel Therapeutic Strategies

The inherent ability of sodium nitrite (B80452) to generate nitric oxide, especially in low-oxygen environments, underpins its potential for new therapeutic applications. Emerging research aims to leverage these properties for conditions ranging from vascular disorders to neurocognitive decline and critical medical emergencies.

Clinical Translation for Vascular and Ischemic Conditions

Sodium nitrite is undergoing investigation for its potential in treating various vascular and ischemic conditions, with efforts directed towards clinical translation. Preclinical models have shown its efficacy in limiting ischemic damage to organs such as the heart, kidneys, liver, and brain without significant systemic toxicity plos.org. It has been shown to reduce infarction volume, enhance local cerebral blood flow, and improve functional recovery in animal models of cerebral ischemia-reperfusion injury nih.govahajournals.org. This neuroprotective effect is associated with antioxidant properties, including attenuation of dihydroethidium (B1670597) activity, 3-nitrotyrosine (B3424624) formation, and lipid peroxidation in ischemic brain tissue nih.govahajournals.org.

A summary of therapeutic areas for sodium nitrite in clinical translation for vascular and ischemic conditions:

| Condition | Research Focus / Potential Benefit |

| Cerebral Vasospasm (post-SAH) | Prevention and reversal of blood vessel narrowing in the brain clinicaltrials.eu. |

| Ischemia-Reperfusion Injury (Heart, Liver, Kidney, Brain) | Limiting damage and exerting profound protection through NO generation, particularly under hypoxic/acidic conditions; reducing infarction volume and enhancing cerebral blood flow in stroke models plos.orgnih.govahajournals.orgnih.gov. |

| Peripheral Arterial Disease (PAD) | Promoting new blood vessel growth, speeding up wound healing, preventing tissue necrosis, improving blood flow, reducing symptoms, and enhancing endothelial function clinicaltrials.euveeva.comnih.gov. |

| Myocardial Infarction | Preventing damage to heart muscle, reducing ischemia-reperfusion injury, and improving outcomes clinicaltrials.eunih.govmdpi.com. |

| Lung Transplantation | Potentially reducing the risk of primary graft dysfunction and ameliorating ischemia-reperfusion injury clinicaltrials.eunih.gov. |

| Cardiac Arrest | Investigated as a potential treatment during resuscitation efforts to mitigate cellular injury and death following reperfusion after ischemia clinicaltrials.euthebottomline.org.uk. |

| Hypertension and Metabolic Syndrome | Improving nitric oxide bioavailability, endothelial function, and blood pressure; reducing carotid intima-media thickness nih.govahajournals.org. |